molecular formula C14H11IO B1315714 4-Iodo-4'-methylbenzophenone CAS No. 951887-45-9

4-Iodo-4'-methylbenzophenone

Cat. No.: B1315714
CAS No.: 951887-45-9
M. Wt: 322.14 g/mol
InChI Key: PLVOIHKMHMFYMR-UHFFFAOYSA-N
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Description

4-Iodo-4’-methylbenzophenone is an organic compound with the molecular formula C14H11IO and a molecular weight of 322.14 g/mol It is a derivative of benzophenone, where an iodine atom is substituted at the para position of one phenyl ring and a methyl group at the para position of the other phenyl ring

Scientific Research Applications

4-Iodo-4’-methylbenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Safety and Hazards

The safety data sheet for a similar compound, 4-Methylbenzophenone, indicates that it may be harmful to aquatic life with long-lasting effects and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid release to the environment and not to breathe dust/fume/gas/mist/vapours/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-4’-methylbenzophenone typically involves the iodination of 4’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

In industrial settings, the production of 4-Iodo-4’-methylbenzophenone may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-4’-methylbenzophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Iodo-4’-methylbenzophenone involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biomolecules. This can affect various biological pathways, including those involved in signal transduction and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodoacetophenone: Similar structure but with an acetyl group instead of a benzoyl group.

    4-Iodo-4’-chlorobenzophenone: Similar structure but with a chlorine atom instead of a methyl group.

    4-Iodo-4’-methoxybenzophenone: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

4-Iodo-4’-methylbenzophenone is unique due to the presence of both an iodine atom and a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(4-iodophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVOIHKMHMFYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277620
Record name (4-Iodophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-45-9
Record name (4-Iodophenyl)(4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Iodophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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